

BaENR-IN-1: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	BaENR-IN-1	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

BaENR-IN-1, also identified as Compound 5 in select literature, is a potent inhibitor of the Bacillus anthracis enoyl-acyl carrier protein reductase (ENR). This enzyme is a critical component of the bacterial fatty acid synthesis II (FAS-II) pathway, which is essential for bacterial membrane biogenesis and overall survival. The unique structural and functional characteristics of bacterial ENR, compared to its mammalian counterparts, make it an attractive target for the development of novel antibacterial agents. **BaENR-IN-1**, an aryl ether inhibitor, has demonstrated significant inhibitory activity against B. anthracis ENR, highlighting its potential as a lead compound for the development of new therapeutics against anthrax.

Chemical Structure and Properties

BaENR-IN-1 is chemically known as 5-chloro-2-(4-hydroxyphenoxy)benzoic acid. Its structure is characterized by a substituted diphenyl ether core, a feature common to other ENR inhibitors like triclosan.

Chemical Identifiers:

- IUPAC Name: 5-chloro-2-(4-hydroxyphenoxy)benzoic acid
- SMILES: O=C(O)c1cc(Cl)ccc1Oc creación: c(O)cc2[1]
- Molecular Formula: C₁₂H₈ClNO₄[2]



Molecular Weight: 265.65 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of **BaENR-IN-1** is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulating it for in vitro and in vivo studies.

Property	Value	Source
IC50 (BaENR)	7.7 μΜ	[2]
Appearance	White to off-white crystalline powder	[3]
Water Solubility	1 g/L (20 °C)	[3][4]
LogP	3.09	[5]
рКа	2.63 (25 °C)	[3][4]
Melting Point	171-172 °C	[4]
Boiling Point (predicted)	363.5 ± 37.0 °C	[2]
Density (predicted)	1.457 ± 0.06 g/cm ³	[2]

Mechanism of Action and Signaling Pathway

BaENR-IN-1 exerts its antibacterial effect by specifically targeting and inhibiting the enoyl-acyl carrier protein reductase (ENR) in Bacillus anthracis. ENR catalyzes the NADH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) intermediate, a crucial step in the elongation cycle of fatty acid biosynthesis. Inhibition of this enzyme disrupts the production of essential fatty acids, leading to the cessation of bacterial growth and, ultimately, cell death.

The following diagram illustrates the fatty acid synthesis II (FAS-II) pathway in Bacillus anthracis and the point of inhibition by **BaENR-IN-1**.

Caption: Fatty Acid Synthesis II (FAS-II) Pathway Inhibition by **BaENR-IN-1**.



Experimental Protocols Synthesis of BaENR-IN-1 (5-chloro-2-(4-hydroxyphenoxy)benzoic acid)

The synthesis of **BaENR-IN-1** can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is adapted from the general procedures for the synthesis of aryl ether inhibitors of Bacillus anthracis enoyl-ACP reductase.

Materials:

- 5-chloro-2-fluorobenzoic acid
- 4-methoxyphenol
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Boron tribromide (BBr₃) or Pyridinium hydrochloride
- Dichloromethane (DCM)
- Hydrochloric acid (HCl)
- Sodium sulfate (Na₂SO₄)
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

Step 1: Synthesis of 5-chloro-2-(4-methoxyphenoxy)benzoic acid

• To a solution of 5-chloro-2-fluorobenzoic acid (1 equivalent) in anhydrous DMF, add 4-methoxyphenol (1.2 equivalents) and potassium carbonate (3 equivalents).



- Heat the reaction mixture to 120 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3, which will cause the
 product to precipitate.
- Filter the precipitate, wash with water, and dry under vacuum to yield 5-chloro-2-(4-methoxyphenoxy)benzoic acid.

Step 2: Demethylation to yield 5-chloro-2-(4-hydroxyphenoxy)benzoic acid (**BaENR-IN-1**)

- Dissolve the product from Step 1 (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a solution of boron tribromide (BBr₃) in DCM (1.5 equivalents) dropwise to the cooled solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
- Quench the reaction by carefully adding water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl
 acetate in hexanes to afford the final product, BaENR-IN-1.

Bacillus anthracis ENR (BaENR) Inhibition Assay

The inhibitory activity of **BaENR-IN-1** against BaENR can be determined using a spectrophotometric assay that monitors the oxidation of NADH.



Materials:

- Purified Bacillus anthracis ENR (BaENR)
- NADH
- Crotonyl-CoA or other suitable enoyl-ACP substrate
- BaENR-IN-1 (dissolved in DMSO)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT)
- 96-well UV-transparent microplates
- Microplate spectrophotometer

Procedure:

- Prepare a stock solution of BaENR-IN-1 in DMSO. Create a series of dilutions of the inhibitor in the assay buffer.
- In a 96-well plate, add the assay buffer, NADH (final concentration, e.g., 150 μM), and the desired concentration of BaENR-IN-1 or DMSO for the control wells.
- Add the purified BaENR enzyme to each well to a final concentration that gives a linear reaction rate.
- Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the substrate (e.g., crotonyl-CoA, final concentration, e.g., 50 μM) to all wells.
- Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
- Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.

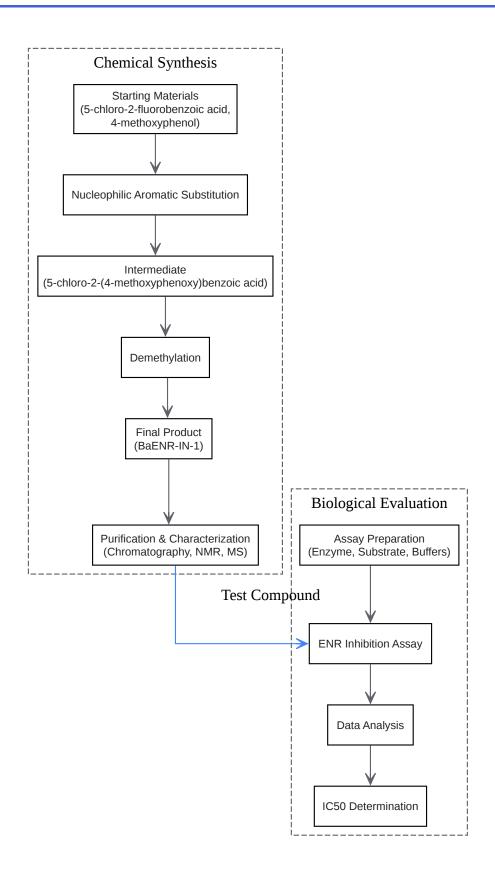


- Determine the percent inhibition for each concentration of BaENR-IN-1 relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of **BaENR-IN-1**.





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Caption: General workflow for the synthesis and biological evaluation of BaENR-IN-1.



Conclusion

BaENR-IN-1 is a promising inhibitor of Bacillus anthracis enoyl-acyl carrier protein reductase. Its well-defined chemical structure, potent inhibitory activity, and the availability of synthetic and analytical protocols make it a valuable tool for researchers in the fields of antibacterial drug discovery and microbiology. Further investigation into its structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to fully assess its therapeutic potential. This technical guide provides a comprehensive overview of the core technical information required for scientists to work with and further develop **BaENR-IN-1** and related compounds.

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